molecular formula C19H20N2O5S B3609249 1-[4-(Phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid

1-[4-(Phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid

Cat. No.: B3609249
M. Wt: 388.4 g/mol
InChI Key: ONWLHRWDTHFGSO-UHFFFAOYSA-N
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Description

1-[4-(Phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Carbamoylation: The phenylcarbamoyl group is added through a reaction with phenyl isocyanate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(Phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate, particularly in the treatment of inflammatory diseases.

    Biological Research: The compound is used to study enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-[4-(Phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The phenylcarbamoyl group can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Acetylamino)phenyl]sulfonylpiperidine-4-carboxylic acid
  • 1-[4-(Ethoxycarbonyl)phenyl]sulfonylpiperidine-4-carboxylic acid

Uniqueness

1-[4-(Phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-[4-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-18(20-16-4-2-1-3-5-16)14-6-8-17(9-7-14)27(25,26)21-12-10-15(11-13-21)19(23)24/h1-9,15H,10-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWLHRWDTHFGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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